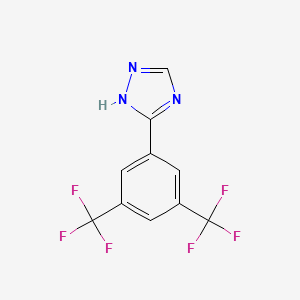
3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole
Descripción general
Descripción
3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C10H5F6N3 and its molecular weight is 281.16. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Bio-Evaluation in Medicinal Chemistry
A study by Jha and Ramarao (2017) explored the synthesis of novel 1,2,3-triazole-2,4-bis(trifluoromethyl) phenyl pyridine hybrids using the click chemistry approach. These compounds showed promising in vitro activity against bacterial pathogens like Escherichia coli, Salmonella typhimurium, and Staphylococcus aureus, as well as fungal strains such as Aspergillus niger, Fusarium solani, and Penicillium notatum. Some derivatives even outperformed standard drugs like Ciprofloxacin and Griseofulvin against certain bacteria and fungi, highlighting their potential in medicinal chemistry (Jha & Ramarao, 2017).
Metal Complex Formation and Ligand Properties
Stucky et al. (2008) investigated 3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazole based ligands, focusing on their protonation and metal complex formation. This research is significant in understanding how these ligands interact with metals, which can be crucial in various fields including catalysis and material science. The study demonstrated that these ligands can form complexes with metals like iron, providing insights into their chemical behavior and potential applications (Stucky et al., 2008).
Enhancement of Electron Affinity in Polymer Chemistry
Chen and Chen (2004) explored the impact of trifluoromethyl groups in aromatic oxadiazole and triazole chromophores on enhancing electron affinity. They synthesized copoly(aryl ether)s consisting of bis(3-(trifluoromethyl) phenyl)-1,3,4-oxadiazole or bis(3-(trifluoromethyl)phenyl)-4-(4-hexyloxyphenyl)-4H-1,2,4-triazole segments. The study is significant in the field of polymer chemistry, especially in the development of materials with specific optical and electrochemical properties (Chen & Chen, 2004).
Thermodynamic Properties and Basicity
Tipping et al. (1994) measured the thermodynamic properties (like enthalpies of sublimation and gas-phase basicity) of 3,5-bis(trifluoromethyl)-1,2,4-triazole. Their findings are crucial in understanding the fundamental properties of this compound, which can be applied in various scientific fields such as material science and pharmaceutical research (Tipping et al., 1994).
Corrosion Inhibition
Bentiss et al. (2007) investigated the use of 4H-triazole derivatives, including 3,5-bis(trifluoromethyl)-4H-1,2,4-triazole, for corrosion and dissolution protection of mild steel in hydrochloric acid solution. This study is particularly relevant in the field of corrosion science, providing insights into the development of more efficient and environmentally friendly corrosion inhibitors (Bentiss et al., 2007).
Mecanismo De Acción
Target of Action
Compounds with a -cf3 group, such as this one, have been shown to exhibit improved drug potency toward the reverse transcriptase enzyme .
Mode of Action
This is achieved by lowering the pKa of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
It is known that the compound can activate csf for the asymmetric nucleophilic fluorination of sulfoniums .
Pharmacokinetics
It is known that the presence of a -cf3 group can improve the pharmacodynamics and pharmacokinetic properties of the resulting compounds .
Action Environment
It is known that the compound can activate csf for the asymmetric nucleophilic fluorination of sulfoniums in a natural deep-eutectic solvent (nades) containing reaction system under microaerobic condition .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with enzymes such as carbonyl reductase, which is involved in the reduction of carbonyl compounds to alcohols . The interaction between this compound and carbonyl reductase is characterized by the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to alterations in the metabolic pathways that rely on carbonyl reductase activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in bacterial cells, this compound has demonstrated potent growth inhibitory effects, particularly against drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) . The compound disrupts cellular processes by interfering with the synthesis of essential biomolecules, leading to cell death.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes, thereby inhibiting their activity. For example, the binding of this compound to carbonyl reductase results in the inhibition of the enzyme’s catalytic function . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of target genes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various experimental conditions, maintaining its inhibitory activity over extended periods . Prolonged exposure to environmental factors such as light and temperature can lead to gradual degradation, reducing its efficacy. Long-term studies in vitro and in vivo have indicated that this compound can cause sustained alterations in cellular processes, including persistent inhibition of enzyme activity and changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes, leading to desired biochemical outcomes . At higher doses, this compound can induce toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and further increases in dosage do not enhance its inhibitory activity but rather exacerbate toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as carbonyl reductase . This interaction affects the metabolic flux of carbonyl compounds, leading to changes in the levels of metabolites involved in these pathways. Additionally, the compound may influence other metabolic processes by modulating the activity of enzymes and cofactors that participate in various biochemical reactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target cells, enhancing its inhibitory effects. The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size, which determine its ability to traverse cellular membranes and reach intracellular targets.
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function. This compound is known to localize in specific cellular compartments, such as the cytoplasm and nucleus . Targeting signals and post-translational modifications may direct the compound to these compartments, where it can interact with its molecular targets and exert its inhibitory effects. The localization of this compound within subcellular structures is essential for its role in modulating cellular processes and biochemical reactions.
Propiedades
IUPAC Name |
5-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F6N3/c11-9(12,13)6-1-5(8-17-4-18-19-8)2-7(3-6)10(14,15)16/h1-4H,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VREVSIZDNGOZRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F6N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




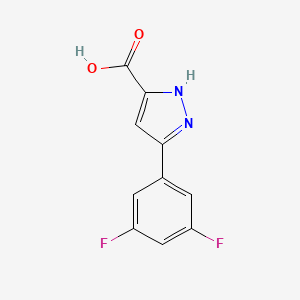
![2-[(4-Chlorophenyl)(cyano)methyl]benzenecarbonitrile](/img/structure/B3033948.png)


![1-[(13S,17R)-11,15-Dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaen-16-yl]ethanone](/img/structure/B3033954.png)
![2-[3-(3,4-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B3033955.png)
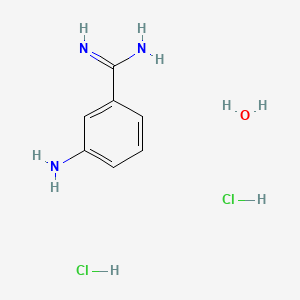
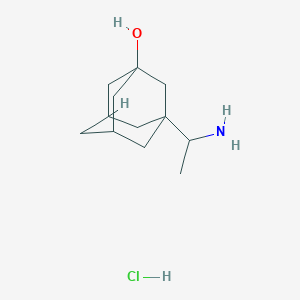
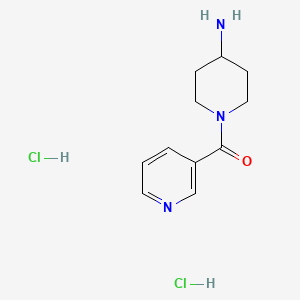
![2-[(4-Aminopiperidin-1-yl)methyl]phenoldihydrochloride](/img/structure/B3033962.png)

![4-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3033967.png)
